molecular formula C12H10FNO3 B1384845 1-Ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 1018135-10-8

1-Ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B1384845
M. Wt: 235.21 g/mol
InChI Key: ROYHFHJBEQYVLC-UHFFFAOYSA-N
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Description

“1-Ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is a chemical compound with the CAS Number: 1018135-10-8. It has a molecular weight of 235.21 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10FNO3/c1-2-14-6-8 (12 (16)17)11 (15)7-4-3-5-9 (13)10 (7)14/h3-6H,2H2,1H3, (H,16,17) and the InChI key is ROYHFHJBEQYVLC-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Biological Activity

1-Ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, as part of the 8-hydroxyquinoline (8-HQ) derivatives, exhibits a wide range of biological activities. These activities include antimicrobial, anticancer, and antifungal effects. The compounds in this group are known for their therapeutic value and have been incorporated into prescribed drugs. Their significance is underlined by their potential to act as building blocks for various pharmacologically active scaffolds. The recent advances in synthesizing these derivatives have opened pathways for creating potent lead compounds with good efficacy and low toxicity (Saadeh, Sweidan, & Mubarak, 2020).

Fluorinated Compounds and Environmental Implications

The transition to replace long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) with fluorinated alternatives, like the 1-Ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is an ongoing industrial shift. These compounds are used in various applications, including fluoropolymer manufacture and surface treatments. However, the environmental release, persistence, and exposure of these fluorinated alternatives are not well understood, calling for more research to ensure their safety for human health and the environment (Wang, Cousins, Scheringer, & Hungerbühler, 2013).

Fluorescent Probes and Chemical Sensors

The derivatives of 1-Ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, such as 8-amidoquinoline derivatives, are being explored as fluorescent probes for zinc ion determination. These derivatives are significant due to their fast reactivity, good selectivity, and bio-compatibility, especially in biological applications. The ability to detect zinc ions with high sensitivity makes these derivatives valuable in environmental and biological contexts. However, further studies are needed to understand the diversity of coordination complex and geometries of Zn2+ ion fluorophores, indicating a vast potential for future research and applications (Mohamad et al., 2021).

properties

IUPAC Name

1-ethyl-8-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-2-14-6-8(12(16)17)11(15)7-4-3-5-9(13)10(7)14/h3-6H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYHFHJBEQYVLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C(=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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